molecular formula C34H71O2P B14260953 Tetraoctylphosphanium acetate CAS No. 172682-89-2

Tetraoctylphosphanium acetate

Cat. No.: B14260953
CAS No.: 172682-89-2
M. Wt: 542.9 g/mol
InChI Key: NCYWEOAYLCHMDJ-UHFFFAOYSA-M
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Description

Tetraoctylphosphanium acetate is a phosphonium-based ionic liquid (IL) composed of a tetraoctylphosphanium cation ([P(C₈H₁₇)₄]⁺) and an acetate anion (CH₃COO⁻). Such ILs are characterized by their low volatility, high thermal stability, and tunable physicochemical properties, making them valuable in catalysis, solvent systems, and material synthesis.

Properties

CAS No.

172682-89-2

Molecular Formula

C34H71O2P

Molecular Weight

542.9 g/mol

IUPAC Name

tetraoctylphosphanium;acetate

InChI

InChI=1S/C32H68P.C2H4O2/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-2(3)4/h5-32H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

NCYWEOAYLCHMDJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraoctylphosphanium acetate typically involves the reaction of tetraoctylphosphonium bromide with sodium acetate. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraoctylphosphanium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The acetate group can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Metathesis reactions often involve the use of silver salts or other suitable reagents.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various phosphonium salts with different anions.

Scientific Research Applications

Tetraoctylphosphanium acetate has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizing agent for biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tetraoctylphosphanium acetate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Trihexyltetradecylphosphonium Decanoate
  • Structure: Cation = Trihexyltetradecylphosphonium ([P(C₆H₁₃)₃(C₁₄H₂₉)]⁺); Anion = Decanoate (C₁₀H₁₉COO⁻).
  • Molecular Weight : 655.11 g/mol; Purity >95% .
  • Key Differences: The longer alkyl chains (tetradecyl vs. octyl) in the cation increase hydrophobicity and viscosity. Decanoate anion enhances lipophilicity compared to acetate, affecting solubility in polar solvents.
  • Applications: Used as a high-temperature lubricant or solvent in non-polar systems .
(b) Tetraethyl Ammonium Acetate
  • Structure : Cation = Tetraethylammonium ([N(C₂H₅)₄]⁺); Anion = Acetate.
  • Key Differences :
    • Ammonium-based ILs generally exhibit lower thermal stability than phosphonium counterparts.
    • Smaller cation size (ethyl vs. octyl) reduces viscosity but limits stability in acidic conditions.
  • Applications : Electrolyte in batteries, phase-transfer catalyst .
(c) Ethyl (Triphenylphosphoranylidene) Acetate
  • Structure : A ylide compound with a carbethoxymethylene group bonded to triphenylphosphorane (C₆H₅)₃P=CHCOOC₂H₅.
  • Molecular Weight : ~356.37 g/mol (based on formula C₂₃H₂₁O₂P) .
  • Key Differences: Not an ionic liquid but a Wittig reagent for olefin synthesis. Reactive ylide structure contrasts with the ionic nature of phosphonium ILs.
  • Applications : Organic synthesis (e.g., alkene formation) .

Comparative Data Table

Compound Cation Type Anion Type Molecular Weight (g/mol) Key Applications Thermal Stability Source
Tetraoctylphosphanium Acetate* Phosphonium (C₈) Acetate ~550–600 (estimated) Solvents, catalysis High (inferred) N/A
Trihexyltetradecylphosphonium Decanoate Phosphonium (C₆/C₁₄) Decanoate 655.11 High-temperature lubricants >200°C
Tetraethyl Ammonium Acetate Ammonium (C₂) Acetate ~181.25 Electrolytes, phase transfer Moderate (~150°C)
Ethyl (Triphenylphosphoranylidene) Acetate Phosphoranylidene N/A ~356.37 Organic synthesis Decomposes <100°C

Research Findings and Trends

Cation Chain Length Effects :

  • Longer alkyl chains (e.g., octyl in Tetraoctylphosphanium vs. ethyl in Tetraethyl ammonium) enhance hydrophobicity and reduce melting points but increase viscosity .

Anion Impact: Acetate anions (small, polar) improve solubility in polar media compared to decanoate (bulky, non-polar), which favors non-aqueous systems .

Thermal Stability: Phosphonium ILs (e.g., Trihexyltetradecylphosphonium decanoate) outperform ammonium analogs due to stronger P–C bonds vs. N–C bonds .

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